molecular formula C9H13BO3 B1521717 [4-(1-Methoxyethyl)phenyl]boronic acid CAS No. 945723-15-9

[4-(1-Methoxyethyl)phenyl]boronic acid

Cat. No.: B1521717
CAS No.: 945723-15-9
M. Wt: 180.01 g/mol
InChI Key: MXJVIYUOJJYGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Methoxyethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 1-methoxyethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-(1-methoxyethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methoxyethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Esterification: The boronic acid can react with diols to form boronic esters.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol in the presence of an acid catalyst.

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Methoxyethyl)phenyl]boronic acid is widely used in cross-coupling reactions to synthesize complex organic molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols, which are common in biological molecules.

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its role in the synthesis of polymers and other materials with specific properties is of particular interest.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

[4-(1-Methoxyethyl)phenyl]boronic acid is unique due to the presence of the 1-methoxyethyl group, which can influence its reactivity and solubility. This substitution can enhance the compound’s performance in specific reactions compared to its unsubstituted or differently substituted analogs.

Biological Activity

[4-(1-Methoxyethyl)phenyl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique ability to interact with various biological molecules. This article explores its biological activities, particularly focusing on its anticancer, antibacterial, and antioxidant properties, as well as its mechanisms of action.

  • Molecular Formula : C₉H₁₃BO₃
  • CAS Number : 945723-15-9
  • Molecular Weight : 180.01 g/mol

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that boronic acid derivatives can induce cytotoxic effects on various cancer cell lines.

  • Study Findings :
    • A study assessed the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results indicated that certain concentrations (0.5 to 5 µM) of boronic compounds led to significant cell death in cancer cells while sparing healthy cells, suggesting a selective toxicity profile .
    • The compound's mechanism involves the inhibition of proteasome activity, leading to apoptosis in cancer cells .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria.

  • Microbial Testing :
    • The compound was tested against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated a strong inhibitory effect, particularly against E. coli, with minimum inhibitory concentrations (MICs) observed at low concentrations (6.50 mg/mL) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

  • Results :
    • The compound exhibited effective free radical scavenging activity with IC₅₀ values of 0.11 ± 0.01 µg/mL for ABTS cation radical and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging assays . This suggests that it can mitigate oxidative stress, which is crucial in cancer prevention and treatment.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols present in biological systems. This property enhances its interaction with various biomolecules:

  • Binding Mechanism : Boronic acids selectively bind to saccharides and other diol-containing compounds via covalent interactions, facilitating targeted delivery of therapeutic agents .

Case Study 1: Anticancer Efficacy

A recent study focused on the application of boronic acid derivatives in cancer therapy. Researchers synthesized several compounds and evaluated their effects on PC-3 prostate cancer cells. The study concluded that these compounds significantly reduced cell viability through apoptosis induction while maintaining low toxicity levels towards normal cells .

Case Study 2: Antibacterial Effects

In another study, the antibacterial efficacy of this compound was tested against resistant strains of bacteria such as MRSA. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, making it a potential candidate for treating antibiotic-resistant infections .

Properties

IUPAC Name

[4-(1-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVIYUOJJYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672389
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945723-15-9
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-Methoxyethyl)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(1-Methoxyethyl)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[4-(1-Methoxyethyl)phenyl]boronic acid
Reactant of Route 4
[4-(1-Methoxyethyl)phenyl]boronic acid
Reactant of Route 5
[4-(1-Methoxyethyl)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[4-(1-Methoxyethyl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.